Cutaneous Histamine Release: Alcuronium vs. Tubocurarine and Atracurium
Alcuronium chloride demonstrates markedly lower cutaneous histamine-releasing ability than d-tubocurarine and atracurium at equipotent neuromuscular blocking doses. In a controlled clinical trial using intradermal injection and wheal diameter measurement, the relative histamine-releasing potency (pancuronium = 1) was 5 for alcuronium, compared with 52 for atracurium and 172 for d-tubocurarine [1]. This represents a 34-fold reduction relative to tubocurarine and a 10-fold reduction relative to atracurium. The dose-response slope differences were statistically significant (P < 0.001), suggesting distinct mechanisms of mast cell activation across agents [1].
| Evidence Dimension | Cutaneous histamine release (relative potency; pancuronium = 1) |
|---|---|
| Target Compound Data | Alcuronium: 5 |
| Comparator Or Baseline | d-Tubocurarine: 172; atracurium: 52; vecuronium: 1.1; suxamethonium: 1.7 |
| Quantified Difference | 34.4-fold lower than tubocurarine; 10.4-fold lower than atracurium |
| Conditions | Intradermal injection; equipotent neuromuscular blocking doses; wheal diameter measurement; human subjects (n = data from dose-response curves) |
Why This Matters
For procurement in settings where histamine-mediated hypotension, bronchospasm, or anaphylactoid reactions are a concern (e.g., asthmatic patients, hemodynamically unstable surgery), alcuronium offers a quantifiably safer histamine profile than tubocurarine or atracurium while retaining the non-depolarizing mechanism.
- [1] Galletly DC. Comparative cutaneous histamine release by neuromuscular blocking agents. Anaesth Intensive Care. 1986 Nov;14(4):365-9. PMID: 2436505. View Source
